molecular formula C18H24ClNO3 B15344584 Coumarilic acid, 3-(2-methylpiperidino)propyl ester, monohydrochloride CAS No. 101468-12-6

Coumarilic acid, 3-(2-methylpiperidino)propyl ester, monohydrochloride

Cat. No.: B15344584
CAS No.: 101468-12-6
M. Wt: 337.8 g/mol
InChI Key: DRCDFPKDCUHBLG-UHFFFAOYSA-N
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Description

3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride is a complex organic compound that features a benzofuran ring, a piperidine moiety, and a carboxylic acid chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.

    Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions, where a propyl halide reacts with the piperidine nitrogen.

    Formation of the Carboxylic Acid Chloride: The carboxylic acid chloride functional group can be introduced by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carboxylic acid chloride group, converting it to the corresponding alcohol.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the benzofuran ring can intercalate with DNA or interact with enzymes. The carboxylic acid chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpiperidin-1-ium-1-yl)propyl 2-hydroxybenzoate chloride
  • 3-(2-Methylpiperidin-1-ium-1-yl)propyl pyridine-3-carboxylate chloride

Uniqueness

3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride is unique due to the presence of the benzofuran ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets

Properties

CAS No.

101468-12-6

Molecular Formula

C18H24ClNO3

Molecular Weight

337.8 g/mol

IUPAC Name

3-[3-(2-methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid;chloride

InChI

InChI=1S/C18H23NO3.ClH/c1-13-7-4-5-11-19(13)12-6-9-15-14-8-2-3-10-16(14)22-17(15)18(20)21;/h2-3,8,10,13H,4-7,9,11-12H2,1H3,(H,20,21);1H

InChI Key

DRCDFPKDCUHBLG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC[NH+]1CCCC2=C(OC3=CC=CC=C32)C(=O)O.[Cl-]

Origin of Product

United States

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